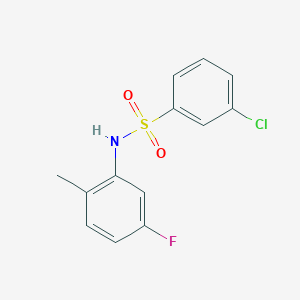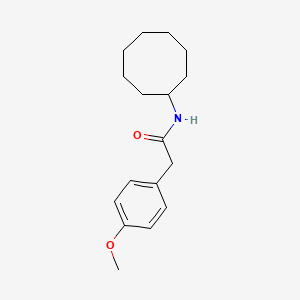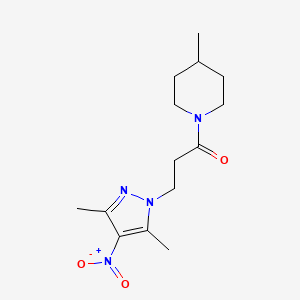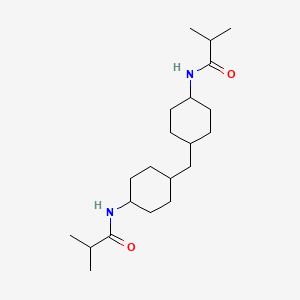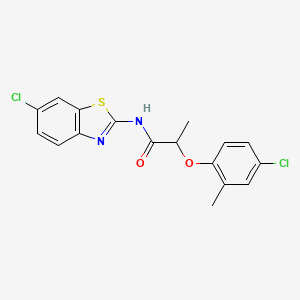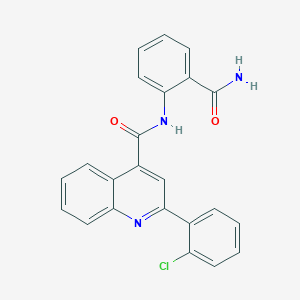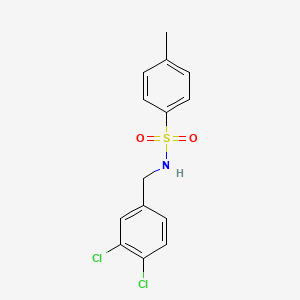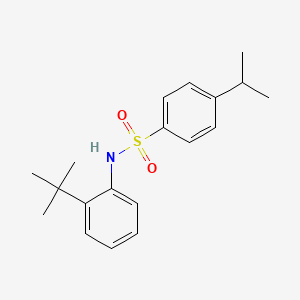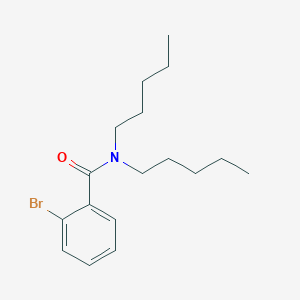
2-bromo-N,N-dipentylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N,N-dipentylbenzamide is an organic compound with the molecular formula C17H26BrNO It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the second position and two pentyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N,N-dipentylbenzamide typically involves the bromination of N,N-dipentylbenzamide. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N,N-dipentylbenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding N,N-dipentylbenzamide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Substituted benzamides with various functional groups replacing the bromine atom.
Oxidation: N-oxides or other oxidized derivatives.
Reduction: N,N-dipentylbenzamide.
Scientific Research Applications
2-Bromo-N,N-dipentylbenzamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. It can be used in the development of new therapeutic agents.
Medicine: Explored for its potential use in drug discovery and development. Its derivatives may exhibit pharmacological activities that can be harnessed for medical applications.
Industry: Utilized in the production of specialty chemicals and materials. It can be a precursor for the synthesis of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism of action of 2-bromo-N,N-dipentylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The pentyl groups may contribute to the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N,N-dimethylbenzamide: A similar compound with two methyl groups instead of pentyl groups. It has different physical and chemical properties due to the shorter alkyl chains.
2-Bromo-N,N-diethylbenzamide: Another analog with ethyl groups. It exhibits different reactivity and applications compared to the dipentyl derivative.
Uniqueness
2-Bromo-N,N-dipentylbenzamide is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and biological activity. The presence of the bromine atom at the second position of the benzene ring also imparts distinct chemical properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H26BrNO |
|---|---|
Molecular Weight |
340.3 g/mol |
IUPAC Name |
2-bromo-N,N-dipentylbenzamide |
InChI |
InChI=1S/C17H26BrNO/c1-3-5-9-13-19(14-10-6-4-2)17(20)15-11-7-8-12-16(15)18/h7-8,11-12H,3-6,9-10,13-14H2,1-2H3 |
InChI Key |
AUFVDCNNCCSQES-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCCCC)C(=O)C1=CC=CC=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



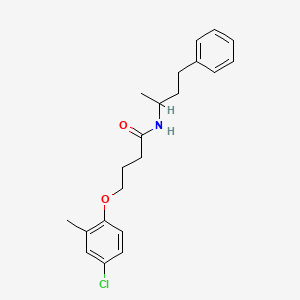
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(morpholin-4-yl)furan-2-carboxamide](/img/structure/B10976710.png)

